![molecular formula C9H10BrN B1437152 (S)-5-bromo-2,3-dihydro-1H-inden-1-amine CAS No. 903557-29-9](/img/structure/B1437152.png)
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can often be predicted or calculated using various computational methods .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Aminomethylbenzo[b]thiophens : 5-Bromo-2,3-dihydro-1H-inden-1-amine is involved in the synthesis of aminomethylbenzo[b]thiophens, showing the versatility of this compound in chemical reactions (Chapman et al., 1968).
- Building Block in Organic Synthesis : This compound serves as a building block in organic synthesis, particularly in the formation of aza-heterocycles and carbocycles (Westerlund et al., 2001).
- Amination Catalyzed by Palladium-Xantphos Complex : It's used in amination reactions catalyzed by palladium complexes, indicating its importance in selective chemical transformations (Ji et al., 2003).
Pharmaceutical and Medicinal Chemistry
- Synthesis of σ(2) Receptor Ligands : It is involved in the synthesis of compounds that have high affinity and selectivity for σ(2) receptors, showing its potential in the development of new pharmaceutical compounds (Fan et al., 2011).
- Efficient Synthesis of Inden Derivatives : There's an efficient method for synthesizing derivatives of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a compound closely related to 5-bromo-2,3-dihydro-1H-inden-1-amine, indicating its role in producing potentially pharmacologically active molecules (Prashad et al., 2006).
Organic Chemistry Research
- Use in Oxidation Reactions : The compound is used in oxidation reactions, particularly with tertiary amines and sulfides, showing its utility in the synthesis of amine oxides and sulfoxides (Baumstark & Chrisope, 1981).
- Synthesis of Functionalized Pyrroles : It is used to synthesize highly functionalized pyrroles, a class of organic compounds with several practical applications, including pharmaceuticals (Zanatta et al., 2021).
Advanced Organic Synthesis
- Synthesis of Benzimidazoles : Its derivatives are used in the synthesis of benzimidazoles, a class of heterocyclic aromatic organic compounds with various applications in chemistry and biology (Lygin & Meijere, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-5-bromo-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUKCNPRRGOGDG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651168 | |
Record name | (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
903557-29-9 | |
Record name | (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903557-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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